Boc-3-isothiocyanatopropylamine
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Overview
Description
Boc-3-isothiocyanatopropylamine, also known as tert-butyl N-(3-isothiocyanatopropyl)carbamate, is a chemical compound with the molecular formula C9H16N2O2S and a molecular weight of 216.30 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-3-isothiocyanatopropylamine is synthesized through a multi-step process The synthesis typically begins with the protection of the amine group using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-3-isothiocyanatopropylamine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Free Amine: Obtained after deprotection of the Boc group.
Scientific Research Applications
Boc-3-isothiocyanatopropylamine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: Used in the modification of biomolecules for studying protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Boc-3-isothiocyanatopropylamine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins. This covalent modification can alter the function or activity of the target biomolecule, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Boc-3-isocyanatopropylamine
- Boc-3-aminopropylamine
- Boc-3-thiocyanatopropylamine
Uniqueness
Boc-3-isothiocyanatopropylamine is unique due to the presence of both the Boc-protected amine and the isothiocyanate group. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic and biochemical applications.
Properties
IUPAC Name |
tert-butyl N-(3-isothiocyanatopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-6-4-5-10-7-14/h4-6H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFBORGOMXNXFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394173 |
Source
|
Record name | Boc-3-isothiocyanatopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286955-45-1 |
Source
|
Record name | Boc-3-isothiocyanatopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286955-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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